molecular formula C12H7Cl2NO2 B3866027 2,6-Dichloro-4-(4-nitrosophenyl)phenol

2,6-Dichloro-4-(4-nitrosophenyl)phenol

Cat. No.: B3866027
M. Wt: 268.09 g/mol
InChI Key: QEBGEOPKKDGKTK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4-nitrosophenyl)phenol is a chlorinated phenolic compound characterized by two chlorine substituents at the 2- and 6-positions of the phenol ring and a 4-nitrosophenyl group at the 4-position. Its molecular formula is C₁₂H₇Cl₂NO₂, with a molecular weight of 276.10 g/mol. The nitrosophenyl group introduces redox-active properties, which may influence its reactivity in coupling reactions or detoxification pathways.

Properties

IUPAC Name

2,6-dichloro-4-(4-nitrosophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-5-8(6-11(14)12(10)16)7-1-3-9(15-17)4-2-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBGEOPKKDGKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4-nitrosophenyl)phenol typically involves the chlorination of 4-nitrosophenol. The process begins with the dissolution of 4-nitrosophenol in a suitable solvent such as ethanol. Chlorine gas is then bubbled through the solution under controlled temperature and pressure conditions to achieve the desired chlorination at the 2 and 6 positions on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the nitroso group while achieving efficient chlorination.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(4-nitrosophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 2,6-dichloro-4-(4-aminophenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(4-nitrosophenyl)phenol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4-nitrosophenyl)phenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Reactivity and Degradation Pathways

  • 2,6-Dichloro-4-(4-nitrosophenyl)phenol undergoes oxidative coupling via laccase enzymes (e.g., LAC-4), forming radical intermediates that dimerize into products like 2,6-dichloro-4-(2,6-dichlorophenoxy)phenol (m/z 324) and 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl (m/z 323.8) .
  • In contrast, 2,6-dichloro-4-aminophenol is synthesized via nitro reduction using hydrazine hydrate, highlighting the reactivity of the nitro group in precursor compounds .

Environmental Impact and Toxicity

  • Homodimeric Products (e.g., 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl) exhibit environmental persistence due to low water solubility and resistance to microbial degradation .
  • 4-Nitrosophenyl derivatives may pose higher toxicity risks due to nitroso groups, which are known carcinogens .

Q & A

Basic: What synthetic routes are available for 2,6-Dichloro-4-(4-nitrosophenyl)phenol, and how is its purity validated?

Answer:
The synthesis typically involves nitrosation of a precursor such as 4-amino-2,6-dichlorophenol. A common method includes:

  • Step 1: Diazotization of the amino group using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C.
  • Step 2: Coupling with a nitroso donor or direct oxidation to introduce the nitroso group.
    Characterization Methods:
  • IR Spectroscopy: The nitroso (N=O) stretch appears near 1500–1600 cm⁻¹, distinct from nitro (NO₂) or amino (NH₂) groups .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns verifying substituent positions .
  • NMR: Absence of amino proton signals and shifts in aromatic protons confirm substitution patterns.

Advanced: How do electronic effects of the nitroso group influence reactivity in cross-coupling reactions?

Answer:
The nitroso group is both electron-withdrawing and redox-active, which:

  • Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., with thiols or amines).
  • Mediates Redox Reactions: Acts as a ligand in coordination chemistry, enabling catalytic cycles in metal-mediated reactions.
    Experimental Validation:
  • Use cyclic voltammetry to assess redox potentials.
  • Compare reaction rates with analogs (e.g., nitro or amino derivatives) to isolate electronic contributions .

Basic: What safety protocols are recommended given its toxicological profile?

Answer:

  • Toxicity Data: Structural analogs like 4-amino-2,6-dichlorophenol hydrochloride induce nephrotoxicity in rats at ≥0.05 mM .
  • Handling Guidelines:
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Avoid inhalation; monitor for respiratory irritation .
    • Store in inert atmospheres at ambient temperatures to prevent degradation .

Advanced: How can this compound be applied in chemosensor design?

Answer:
The nitroso group’s electron-deficient nature and coordination capacity enable:

  • Ion Sensing: As a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), detectable via UV-Vis or fluorescence quenching.
  • pH Indicators: Structural analogs like nitrophenol derivatives show pH-dependent color changes (e.g., 4-nitrophenol transitions at pH 4.8–7.6) .
    Methodology:
  • Immobilize the compound on polymer matrices for reusable sensors.
  • Validate selectivity using competitive binding assays .

Basic: How do solubility properties impact experimental design?

Answer:

  • Solubility Profile:
    • Polar aprotic solvents (e.g., DMSO, DMF): High solubility due to nitroso and phenolic groups.
    • Non-polar solvents (e.g., hexane): Limited solubility.
      Design Considerations:
  • Use solvent mixtures (e.g., DCM:MeOH) for homogeneous reaction conditions.
  • Pre-saturate aqueous buffers with the compound to avoid precipitation in biological assays .

Advanced: What strategies prevent side reactions during functionalization?

Answer:

  • Temperature Control: Maintain reactions below 10°C to suppress nitroso dimerization.
  • Protecting Groups: Temporarily block the phenolic -OH with acetyl or trimethylsilyl groups during halogenation.
  • Catalysts: Use Pd/Cu systems for selective cross-coupling, minimizing aryl chloride displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(4-nitrosophenyl)phenol
Reactant of Route 2
2,6-Dichloro-4-(4-nitrosophenyl)phenol

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